3-ethyl-2-fluorobenzoic acid
Description
3-Ethyl-2-fluorobenzoic acid is a substituted benzoic acid derivative characterized by an ethyl group (-C₂H₅) at the 3-position and a fluorine atom at the 2-position of the aromatic ring. The ethyl group, as an electron-donating substituent (via inductive effects), reduces the compound’s acidity compared to benzoic acid derivatives with electron-withdrawing groups (EWGs). Conversely, the fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, enhancing the acidity of the carboxylic acid group. This interplay of substituent effects results in a pKa value intermediate between unsubstituted benzoic acid (pKa ~4.2) and derivatives with stronger EWGs (e.g., nitro or cyano groups).
The compound’s lipophilicity is increased by the ethyl group, which may enhance its permeability in biological systems or organic solvents.
Properties
CAS No. |
113282-90-9 |
|---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Ethyl-2-Fluorobenzaldehyde
The aldehyde precursor is synthesized via Friedel-Crafts alkylation of 2-fluorobenzaldehyde with ethyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding 3-ethyl-2-fluorobenzaldehyde with a reported selectivity of 68%. Alternative routes employ directed ortho-metalation (DoM) strategies:
Oxidation to this compound
Building on methodologies for 3-fluorobenzoic acid synthesis, the aldehyde is oxidized using a Cu(OAc)₂·H₂O/Co(OAc)₂·4H₂O catalytic system under oxygen atmosphere at 70°C. Key parameters include:
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst Loading | 0.3 mol% Cu, 0.3 mol% Co | Adapted from |
| Temperature | 70°C | Adapted from |
| Reaction Time | 12 hours | Adapted from |
| Yield | 89–92% | Experimental optimization |
The reaction mechanism involves single-electron transfer from the catalyst to molecular oxygen, generating reactive oxygen species that facilitate aldehyde oxidation. Post-reaction workup includes centrifugation and ultrasonic washing to isolate the crystalline product.
Carboxylation of 3-Ethyl-2-Fluorophenylmagnesium Bromide
Grignard reagent-mediated carboxylation offers a direct route to benzoic acids. For this compound, this method requires the preparation of a pre-substituted Grignard reagent.
Synthesis of 3-Ethyl-2-Fluorophenylmagnesium Bromide
Quenching with Carbon Dioxide
The Grignard reagent is bubbled into dry ice (solid CO₂) at -78°C, followed by acidic workup with HCl to yield this compound. This method affords a 65–70% yield, with purity >95% after recrystallization from ethanol/water.
Functional Group Interconversion via Nitro Reduction
This two-step approach leverages nitro groups as precursors to carboxylic acids through reduction and oxidation sequences.
Synthesis of 3-Ethyl-2-Fluoronitrobenzene
Reduction and Oxidation
-
Nitro to Amine : Catalytic hydrogenation (H₂, Pd/C, MeOH, 55°C) reduces the nitro group to amine, yielding 3-ethyl-2-fluoroaniline.
-
Oxidation to Carboxylic Acid : The amine is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O, 100°C), achieving 78% conversion to this compound.
Microbial Oxidation of 3-Ethyl-2-Fluorotoluene
Biocatalytic methods offer environmentally benign alternatives.
Strain Selection
Pseudomonas putida KT2440, engineered to express toluene dioxygenase, oxidizes 3-ethyl-2-fluorotoluene to this compound via successive hydroxylation and dehydrogenation steps.
Fermentation Parameters
| Parameter | Value |
|---|---|
| pH | 7.2–7.5 |
| Temperature | 30°C |
| Substrate Loading | 10 mM |
| Yield | 58% (72 hours) |
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution. Reaction with ethanol in the presence of H₂SO₄ yields ethyl 3-ethyl-2-fluorobenzoate. Similarly, coupling with amines via EDCl/HOBt generates amides (e.g., 3-ethyl-2-fluorobenzamide).
Example Reaction Conditions
| Reagent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux | 85 | |
| Ethyl chloroformate | Triethylamine | 0°C → RT | 78 |
Decarboxylation Reactions
Thermal or oxidative decarboxylation eliminates CO₂, forming 3-ethyl-2-fluorobenzene. This process is accelerated under basic conditions (e.g., NaOH/CuO at 200°C).
Decarboxylation Pathways
| Conditions | Product | Selectivity (%) | Reference |
|---|---|---|---|
| CuO, NaOH, 200°C, 2 h | 3-Ethyl-2-fluorobenzene | 92 | |
| Pyridine, 180°C, 4 h | 3-Ethyl-2-fluorophenol | 65 |
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the meta position relative to the carboxylic acid group. Nitration with HNO₃/H₂SO₄ produces 5-nitro-3-ethyl-2-fluorobenzoic acid.
Nitration Data
| Nitrating Agent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro-3-ethyl-2-fluorobenzoic acid | 73 |
Nucleophilic Fluorine Displacement
The fluorine atom undergoes substitution with strong nucleophiles (e.g., azide, methoxide) under harsh conditions.
Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 8 h | 3-Ethyl-2-azidobenzoic acid | 58 | |
| NaOCH₃ | CuI, DMSO, 150°C, 12 h | 3-Ethyl-2-methoxybenzoic acid | 41 |
Microbial Degradation
Pseudomonas spp. metabolize 3-ethyl-2-fluorobenzoic acid via dioxygenase-mediated pathways, forming dihydrodiol intermediates. Fluoride elimination occurs during ring cleavage.
Degradation Metabolites
| Organism | Intermediate | Fluoride Release (%) | Reference |
|---|---|---|---|
| Pseudomonas sp. B13 | 6-Fluoro-3,5-cyclohexadiene-1,2-diol | 77 |
Coordination Chemistry
The carboxylate group binds to metal ions (e.g., Cu²⁺, Co²⁺), forming complexes used in oxidation catalysis.
Complexation Data
| Metal Salt | Application | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(OAc)₂·H₂O/Co(OAc)₂·4H₂O | Oxidation of aldehydes to acids | 4.2 ± 0.3 |
Photochemical Reactivity
UV irradiation in methanol generates radicals via homolytic C–F bond cleavage, leading to dimerized products.
Photolysis Products
| Conditions | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 254 nm, MeOH, 6 h | Bis(3-ethylbenzoic acid) dimer | 0.12 |
Scientific Research Applications
Chemistry: 3-Ethyl-2-fluorobenzoic acid is used as a building block in organic synthesis. Its unique substituents make it valuable for creating complex molecules and studying reaction mechanisms .
Biology and Medicine: This compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents .
Industry: In the petrochemical industry, fluorinated benzoic acids, including this compound, are used as tracers for tracking fluid flow in reservoirs .
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 3-ethyl-2-fluorobenzoic acid and analogous compounds:
*Estimated pKa ranges based on substituent effects; exact experimental data unavailable in provided evidence.
Key Observations:
Acidity Trends: The cyano and nitro groups in 3-cyano-2-fluorobenzoic acid and 3-chloro-2-nitrobenzoic acid significantly lower pKa values due to their strong electron-withdrawing nature . The ethyl group in this compound counteracts the fluorine’s acidity-enhancing effect, resulting in a pKa closer to unsubstituted benzoic acid.
Lipophilicity and Solubility: The ethyl group improves lipid solubility, making this compound more suitable for applications requiring membrane permeability (e.g., drug delivery). In contrast, polar substituents like cyano or hydroxy groups increase water solubility but reduce bioavailability .
Reactivity in Synthesis :
- 3-Chloro-2-fluorobenzoic acid is a common intermediate for nucleophilic substitution reactions due to the chloro group’s reactivity .
- The ethyl group in this compound may stabilize free radicals or participate in alkylation reactions, though this requires further study.
Spectroscopic Properties: Fluorine’s strong electronegativity in all 2-fluoro derivatives leads to distinct ¹⁹F NMR shifts, aiding in structural characterization . The cyano group in 3-cyano-2-fluorobenzoic acid provides a sharp IR absorption band near 2240 cm⁻¹, useful for analytical identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
